2-[(2-Bromo-6-methylphenyl)formamido]acetamide 2-[(2-Bromo-6-methylphenyl)formamido]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13678749
InChI: InChI=1S/C10H11BrN2O2/c1-6-3-2-4-7(11)9(6)10(15)13-5-8(12)14/h2-4H,5H2,1H3,(H2,12,14)(H,13,15)
SMILES: CC1=C(C(=CC=C1)Br)C(=O)NCC(=O)N
Molecular Formula: C10H11BrN2O2
Molecular Weight: 271.11 g/mol

2-[(2-Bromo-6-methylphenyl)formamido]acetamide

CAS No.:

Cat. No.: VC13678749

Molecular Formula: C10H11BrN2O2

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Bromo-6-methylphenyl)formamido]acetamide -

Specification

Molecular Formula C10H11BrN2O2
Molecular Weight 271.11 g/mol
IUPAC Name N-(2-amino-2-oxoethyl)-2-bromo-6-methylbenzamide
Standard InChI InChI=1S/C10H11BrN2O2/c1-6-3-2-4-7(11)9(6)10(15)13-5-8(12)14/h2-4H,5H2,1H3,(H2,12,14)(H,13,15)
Standard InChI Key QLHCZKRKWPSGKT-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)Br)C(=O)NCC(=O)N
Canonical SMILES CC1=C(C(=CC=C1)Br)C(=O)NCC(=O)N

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of a benzene ring substituted with bromine (2-position) and methyl (6-position) groups. The formamido (-NHC(O)-) bridge connects the phenyl ring to the acetamide (-NHCOCH3_3) group. Key structural features include:

  • Phenyl ring: Bromine (electron-withdrawing) and methyl (electron-donating) groups create a polarized aromatic system.

  • Formamido linkage: Enhances hydrogen-bonding potential.

  • Acetamide terminus: Provides sites for nucleophilic substitution or hydrolysis .

Physicochemical Properties

PropertyValue
Molecular weight271.11 g/mol
Melting pointNot reported
SolubilityLow in water; soluble in DMSO
LogP (octanol-water)~3.02 (calculated)
Hydrogen bond acceptors4
Hydrogen bond donors2

Data derived from PubChem and computational analyses .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a two-step process:

  • Formation of 2-bromo-6-methylbenzoyl chloride:

    • Bromination of 2-methylbenzoic acid followed by treatment with thionyl chloride .

  • Coupling with 2-aminoacetamide:

    • Reacting the acyl chloride with 2-aminoacetamide in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Reaction Scheme:

2-Bromo-6-methylbenzoic acidSOCl2Acyl chloride2-aminoacetamideTarget compound\text{2-Bromo-6-methylbenzoic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{2-aminoacetamide}} \text{Target compound}

Characterization Techniques

  • NMR spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and functional groups .

  • Mass spectrometry: ESI-MS validates molecular weight .

  • IR spectroscopy: Peaks at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H stretch) .

Biological Activity and Applications

Industrial and Research Applications

  • Pharmaceutical intermediate: Used in synthesizing anti-inflammatory agents (e.g., analogues of naproxen) .

  • Material science: Functionalization of polymers for enhanced thermal stability.

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedAvoid ingestion; use PPE
H314: Causes skin burnsWear gloves and eye protection

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